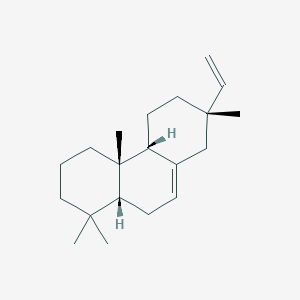

Pimara-7,15-diene

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

21561-91-1 |

|---|---|

分子式 |

C20H32 |

分子量 |

272.5 g/mol |

IUPAC 名称 |

(2S,4aR,4bS,8aR)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene |

InChI |

InChI=1S/C20H32/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h6,8,16-17H,1,7,9-14H2,2-5H3/t16-,17-,19+,20-/m1/s1 |

InChI 键 |

VCOVNILQQQZROK-IZBJGVDFSA-N |

SMILES |

CC1(CCCC2(C1CC=C3C2CCC(C3)(C)C=C)C)C |

手性 SMILES |

C[C@@]1(CC[C@@H]2C(=CC[C@H]3[C@@]2(CCCC3(C)C)C)C1)C=C |

规范 SMILES |

CC1(CCCC2(C1CC=C3C2CCC(C3)(C)C=C)C)C |

同义词 |

3beta-hydroxy-9beta-pimara-7,15-dien-19,6beta-olide 9beta-pimara-7,15-diene pimara-7,15-diene |

产品来源 |

United States |

Natural Occurrence and Distribution of Pimara 7,15 Diene

Plant Sources and Chemotaxonomic Relevance

Pimara-7,15-diene and its related compounds have been identified in a range of plant species, where they often play crucial roles in defense and chemical communication. Their presence can be a distinguishing characteristic at the genus and species level.

Occurrence in Oryza sativa (Rice) and Related Poaceae Species

In the staple crop rice (Oryza sativa), the stereoisomer syn-pimara-7,15-diene is a key intermediate in the biosynthesis of momilactones, which are potent phytoalexins and allelochemicals. nih.govoup.comnih.gov The production of these defensive compounds is a critical aspect of the rice plant's response to pathogens and competing plants. nih.govoup.com

The biosynthesis of syn-pimara-7,15-diene in rice is catalyzed by the enzyme syn-pimara-7,15-diene synthase (OsDTS2). nih.govoup.comnih.gov This enzyme facilitates the conversion of syn-copalyl diphosphate (B83284) into the this compound scaffold, a committed step in the formation of momilactones. nih.govoup.comnih.gov The expression of the gene encoding OsDTS2 is closely correlated with the production of momilactones, underscoring its regulatory importance in this biosynthetic pathway. nih.govoup.com The identification of this specific synthase has been a significant step in understanding the molecular basis of chemical defense in rice. nih.govoup.comnih.gov

| Plant Species | Compound | Enzyme | Function of End-Product |

| Oryza sativa (Rice) | syn-Pimara-7,15-diene | syn-pimara-7,15-diene synthase (OsDTS2) | Precursor to momilactone phytoalexins and allelochemicals |

Presence in Other Plant Genera (e.g., Picea abies, Premna integrifolia)

Beyond the Poaceae family, derivatives of this compound are found in other plant genera, indicating a broader distribution and diverse functional roles.

In the Norway spruce (Picea abies), a derivative of this compound has been isolated from its bark. nih.govresearchgate.net Specifically, 9β-pimara-7,15-dien-19-ol has been identified as one of the terpenoid constituents of this coniferous tree. nih.govresearchgate.net The bark of Picea abies, often considered a waste product in the timber industry, is a rich source of various phytochemicals, including this pimarane (B1242903) derivative. nih.govresearchgate.net

The medicinal plant Premna integrifolia is another source of this compound derivatives. Phytochemical investigations of this species have led to the isolation of 2α,19-dihydroxy-pimara-7,15-diene from different parts of the plant. nih.govresearchgate.net This compound is part of a complex mixture of diterpenoids and other secondary metabolites that contribute to the plant's traditional uses. nih.govresearchgate.net

| Plant Species | Compound Derivative | Plant Part |

| Picea abies (Norway Spruce) | 9β-pimara-7,15-dien-19-ol | Bark |

| Premna integrifolia | 2α,19-dihydroxy-pimara-7,15-diene | Various parts |

Isolation and Advanced Spectroscopic Elucidation Methodologies for Pimara 7,15 Diene

Chromatographic and Extraction Techniques for Natural Product Isolation

The isolation of pimara-7,15-diene, a lipophilic hydrocarbon, from its natural sources, such as various plant species and certain fungi, necessitates a multi-step purification strategy. The process typically commences with the extraction of the compound from the source material, followed by a series of chromatographic separations to isolate the target molecule from a complex mixture of other secondary metabolites.

Initial extraction is often performed using solvents with varying polarities to selectively draw out compounds based on their solubility. For pimarane-type diterpenes, which are generally non-polar, solvents like hexane (B92381) and ethyl acetate (B1210297) are commonly employed. Advanced extraction methods, such as Accelerated Solvent Extraction (ASE), have demonstrated high efficiency. For instance, in the isolation of the related ent-pimara-8(14),15-diene (B1254163) from engineered Aspergillus nidulans, ASE using 100% ethyl acetate at elevated temperature and pressure proved to be more rapid and efficient than traditional ultrasonic-assisted extraction. scirp.org

Following extraction, the crude extract is subjected to various chromatographic techniques. Thin-Layer Chromatography (TLC) is often used as a preliminary analytical tool to identify the presence of the target compound and to optimize solvent systems for column chromatography. For non-UV absorbing compounds like this compound, visualization on TLC plates can be achieved using staining reagents such as rhodamine. scirp.org

Column chromatography is a fundamental purification step. Silica (B1680970) gel is a common stationary phase for the separation of diterpenes. A step-wise gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, allows for the separation of compounds based on their affinity for the stationary phase.

For high-purity isolation, High-Performance Liquid Chromatography (HPLC) is indispensable. Reversed-phase HPLC, utilizing a C18 column, is particularly effective for separating lipophilic compounds. In the purification of ent-pimara-8(14),15-diene, an isocratic elution with 100% acetonitrile (B52724) was successfully employed. researchgate.netresearchgate.net Given the lack of a significant chromophore in this compound, detection during HPLC is often performed at low wavelengths (e.g., around 210 nm). researchgate.netnih.gov The purity of the isolated fractions is typically assessed by Gas Chromatography-Mass Spectrometry (GC-MS). scirp.orgresearchgate.net

| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose in Isolation |

| Accelerated Solvent Extraction (ASE) | N/A | 100% Ethyl Acetate | Efficient initial extraction from source material. |

| Thin-Layer Chromatography (TLC) | Silica Gel | Heptane:Ethyl Acetate:Acetic Acid (e.g., 90:9:1) | Preliminary analysis and solvent system optimization. |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Bulk separation of the crude extract. |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | 100% Acetonitrile (Isocratic) | Final purification to obtain a high-purity compound. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | e.g., HP-5 | N/A (Carrier Gas: Helium) | Purity assessment and preliminary identification. |

Advanced Spectroscopic Characterization for Structural Confirmation

Once this compound is isolated in its pure form, its chemical structure is elucidated and confirmed using a combination of advanced spectroscopic methods. These techniques provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules like this compound. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide a complete picture of the carbon-hydrogen framework.

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms in the molecule. For complex structures like this compound, which contains multiple stereocenters, advanced NMR techniques are crucial for assigning the relative stereochemistry.

While a complete, publicly available, assigned NMR dataset for this compound is not readily found, data for the closely related syn-pimara-7,15-diene and its ¹³C-labeled isotopologue have been reported. researchgate.net The analysis of uniformly ¹³C-labeled syn-pimara-7,15-diene has provided clear twenty-carbon signals in the ¹³C NMR spectrum, confirming the pimarane (B1242903) skeleton. researchgate.net The chemical shifts in the ¹H and ¹³C NMR spectra are highly sensitive to the stereochemistry and the position of the double bonds (regiochemistry), allowing for the unambiguous differentiation between various pimaradiene isomers.

| Nucleus | Technique | Information Obtained |

| ¹H | ¹H NMR | Proton chemical shifts, signal integrations (proton count), and coupling constants (proton-proton connectivity). |

| ¹³C | ¹³C NMR | Carbon chemical shifts, indicating the number and electronic environment of unique carbon atoms. |

| ¹H, ¹³C | 2D NMR (COSY) | Correlation of coupled protons, establishing proton-proton adjacencies. |

| ¹H, ¹³C | 2D NMR (HSQC) | Correlation of protons to their directly attached carbons. |

| ¹H, ¹³C | 2D NMR (HMBC) | Correlation of protons to carbons over two to three bonds, revealing long-range connectivity and aiding in the assembly of the molecular structure. |

| ¹H, ¹H | 2D NMR (NOESY/ROESY) | Correlation of protons that are close in space, providing crucial information for determining the relative stereochemistry of the molecule. |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns. For this compound, which has a molecular formula of C₂₀H₃₂, the expected exact mass of the molecular ion [M]⁺• is 272.2504 g/mol . nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the analysis of volatile and thermally stable compounds like pimaradienes. In GC-MS, the compound is first separated on a gas chromatographic column and then introduced into the mass spectrometer. The electron ionization (EI) mass spectrum of syn-pimara-7,15-diene shows a prominent molecular ion peak at m/z 272, confirming its molecular weight. researchgate.netresearchgate.net

The fragmentation pattern in the mass spectrum provides a fingerprint that can be used for identification and structural elucidation. The fragmentation of pimarane-type diterpenes is influenced by the positions of the double bonds. nih.gov Common fragmentation pathways involve retro-Diels-Alder reactions and the loss of alkyl groups. The mass spectrum of syn-pimara-7,15-diene, for example, exhibits characteristic fragment ions that are consistent with its pimarane skeleton. researchgate.net High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecular ion and its fragments with high accuracy, further confirming the molecular formula.

| m/z Value | Interpretation | Significance |

| 272 | Molecular Ion [M]⁺• | Confirms the molecular weight of this compound. |

| 257 | [M - CH₃]⁺ | Loss of a methyl group, a common fragmentation for terpenoids. |

| Various | Other Fragment Ions | Provide a characteristic fingerprint for the specific isomer and aid in structural elucidation. |

In addition to NMR and MS, other spectroscopic techniques provide complementary information for the characterization of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be characterized by absorption bands corresponding to C-H stretching and bending vibrations of sp²-hybridized carbons (in the double bonds) and sp³-hybridized carbons (in the saturated rings and methyl groups). The absence of strong absorptions for hydroxyl (-OH), carbonyl (C=O), or other functional groups would confirm its hydrocarbon nature. For instance, C-H stretching vibrations for alkanes typically appear in the 2850-3000 cm⁻¹ region, while C=C stretching vibrations for alkenes are found around 1640-1680 cm⁻¹.

Ultra-Performance Liquid Chromatography-Photodiode Array (UPLC-PDA) detection can be used in the analysis of pimaradienes. UPLC offers higher resolution and faster analysis times compared to conventional HPLC. researchgate.net While this compound lacks a strong UV chromophore, a PDA detector can monitor absorbance across a range of wavelengths simultaneously. cannabissciencetech.com This allows for the detection of the compound at low UV wavelengths (e.g., < 220 nm) where it exhibits some absorbance. researchgate.net The PDA detector also provides UV spectra of the eluting peaks, which can help in assessing peak purity and distinguishing the target compound from impurities that may have different UV profiles. cannabissciencetech.com

| Technique | Information Provided | Relevance to this compound |

| FTIR Spectroscopy | Identification of functional groups. | Confirms the hydrocarbon nature of the molecule and the presence of C=C double bonds and C-H bonds of various types. |

| UPLC-PDA | High-resolution separation and UV-Vis spectral data. | Allows for rapid purity assessment and detection at low wavelengths due to the lack of a strong chromophore. Provides UV spectra for peak purity analysis. |

Chemical Synthesis and Structural Modification of Pimara 7,15 Diene Analogues

Total Synthesis Approaches to the Pimara-7,15-diene Core Structure

The complete laboratory synthesis of the this compound framework is a complex undertaking that requires precise control over stereochemistry. Significant achievements in this field have focused on the construction of the key structural motifs, including the challenging quaternary carbon at the C-13 position and the specific spatial arrangement of the fused ring system.

Stereoselective Synthesis Methodologies (e.g., C-13 Quaternary Carbon Center Construction)

A critical hurdle in the synthesis of pimarane (B1242903) diterpenoids is the stereoselective construction of the C-13 quaternary carbon center, which bears both a methyl and a vinyl group. Various strategies have been developed to address this challenge. One notable approach involves a substrate-controlled α-alkylation/acylation sequence on a pre-formed cyclic precursor, which allows for the versatile installation of the required groups at the C-13 position. nih.gov

Another powerful strategy employed is the Diels-Alder reaction, a cornerstone of cyclic compound synthesis. For instance, the reaction between a functionalized naphthalene (B1677914) derivative and a substituted diene can establish the core tricyclic system and set the stage for subsequent modifications. nih.gov In one example, the trans-syn-cis tricyclic system was assembled via a Diels-Alder reaction of a trans-octahydromethyl-oxonaphthalene-carboxaldehyde with a silyloxy-methyl-butadiene derivative. nih.gov Although this method can lead to epimerization at C-12 and C-13, it provides a viable route to the desired skeleton. researchgate.net

The table below summarizes key synthetic reactions used in the construction of pimarane intermediates.

| Reaction Type | Key Transformation | Purpose in Synthesis | Reference |

| α-Alkylation/Acylation | Installation of substituents on a ketone precursor. | Creation of the C-13 quaternary stereocenter. | nih.gov |

| Diels-Alder Reaction | [4+2] cycloaddition of a diene and dienophile. | Construction of the core trans-syn-cis tricyclic system. | nih.govresearchgate.net |

| Wittig Reaction | Conversion of an aldehyde to an alkene. | Installation of the β-vinyl group at C-13. | researchgate.net |

| Sharpless Asymmetric Dihydroxylation | Enantioselective conversion of an alkene to a diol. | Introduction of chirality early in the synthetic route. | acs.org |

Synthetic Strategies for 9β-H Pimarane Skeleton Construction

The defining feature of many biologically active pimarane-related diterpenoids, such as momilactones, is the 9β-H pimarane skeleton. nih.govmdpi.com This structure possesses a unique trans-syn-cis fusion of its three rings, which is synthetically challenging to achieve with the correct stereochemistry. researchgate.netfrontiersin.org The primary difficulty lies in establishing the syn relationship between the hydrogen at C-9 and the methyl group at C-10. researchgate.net

Several synthetic strategies have been reported to tackle this intricate framework:

Diels-Alder Reaction: As mentioned previously, this cycloaddition has been a workhorse for building the fundamental tricyclic core. researchgate.net A transannular Diels-Alder strategy, in particular, has been used to construct the core system effectively. researchgate.net

Michael Addition & Lithium-Ammonia Reduction: These methods have also been explored for constructing the stereochemistry at the C-9 and C-10 positions, though some of these strategies can unfavorably yield the undesired 9,10-trans products. researchgate.net

Hutchins Allyldiazene Rearrangement: This method was employed in the synthesis of (±)-3β-hydroxy-9β-pimara-7,15-diene, demonstrating an alternative approach to forming the core skeleton. researchgate.net

Cationic Bicyclization: A Brønsted acid-catalyzed cationic bicyclization has been used as a key step in a divergent and enantioselective total synthesis of several ent-pimaranes, showcasing a modern approach to rapidly access the core structure. acs.org

Significant progress has been made in synthesizing key intermediates, including (±)-4,4-Dinor-(9βH)-pimara-7,15-diene and (9β-H)-Pimara-7,15-diene, using these methods. researchgate.net

Semi-Synthesis and Derivatization Studies of this compound

Beyond total synthesis, modifying the natural this compound structure through semi-synthetic methods offers a powerful avenue for generating novel analogues. These approaches leverage the existing chemical scaffold, using enzymes or chemical reagents to introduce new functionalities.

Enzymatic Biotransformations (e.g., Microbial Transformations by Gibberella fujikuroi)

Microbial transformation is a valuable tool for the structural modification of complex natural products. The fungus Gibberella fujikuroi has been a focus of such studies with pimarane-type diterpenes. When incubated with various this compound derivatives, G. fujikuroi performs specific and often regio- and stereoselective oxidations.

A common reaction observed is the epoxidation of a double bond, followed by rearrangement. For example, in the biotransformation of ent-pimara-7,15-diene derivatives, the fungus primarily catalyzes the epoxidation of the 7,8-double bond, which is often followed by a rearrangement to yield 7-oxo derivatives. Similarly, when presented with substrates having a 9(11)-double bond, the main reaction is epoxidation at this position, leading to the formation of allylic alcohols. nih.gov

Incubation of 18-hydroxy-9-epi-ent-pimara-7,15-diene with G. fujikuroi resulted in a variety of hydroxylated and epoxidized products, demonstrating the versatility of the fungal enzymes. researchgate.net These biotransformations highlight the potential of microorganisms to create derivatives that would be difficult to access through purely chemical means. mdpi.com

The table below details the products from the biotransformation of a this compound derivative by G. fujikuroi.

| Substrate | Microorganism | Resulting Products | Key Reactions | Reference |

| 18-hydroxy-9-epi-ent-pimara-7,15-diene | Gibberella fujikuroi | 18-hydroxy-7α,8α-epoxy-9-epi-ent-pimara-15-ene; 18-hydroxy-7-oxo-ent-pimara-15-ene; 6β,18-dihydroxy-7α,8α-epoxy-9-epi-ent-pimara-15-ene | Epoxidation, Rearrangement, Hydroxylation | researchgate.net |

| ent-pimara-9(11),15-diene derivatives | Gibberella fujikuroi | Allylic alcohols | Epoxidation of 9(11)-double bond, Rearrangement | nih.gov |

Chemo-enzymatic Synthesis of this compound Derivatives

Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the power of traditional organic chemistry to create complex molecules efficiently. This approach is particularly useful for generating derivatives with high stereoselectivity. While specific, published examples of chemo-enzymatic synthesis routes targeting this compound are not widespread, the principles have been successfully applied to other natural products, suggesting a viable strategy for pimarane derivatization. nih.govfrontiersin.orgnih.gov

A typical chemo-enzymatic process might involve two steps:

Chemical Synthesis: A chemical reaction, such as lipase-catalyzed epoxidation, is used to introduce a reactive functional group (e.g., an epoxide) onto the starting material. frontiersin.orgnih.gov This step is often followed by chemical hydrolysis to yield a diol. frontiersin.orgnih.gov

Enzymatic Transformation: The intermediate from the first step is then subjected to a microbial or isolated enzyme transformation. For example, a microbial oxidation could convert the diol into a more complex hydroxy ketone. nih.govfrontiersin.orgnih.gov

This two-step method allows for the synthesis of oxygenated derivatives that can be difficult to obtain through other means. nih.govfrontiersin.orgnih.gov The application of such methods could provide access to a wide range of novel this compound analogues for biological screening.

Targeted Structural Modifications for Novel Analogue Generation

The generation of novel analogues through targeted structural modifications is a key strategy in drug discovery and chemical biology. For this compound, this involves the selective functionalization of its core structure. Research has demonstrated the ability to diversify the A- and C-rings of the pimarane skeleton through selective chemical manipulations of advanced synthetic intermediates. acs.org

One elegant example is the formation of a γ-lactone ring, a common feature in bioactive natural products. Following a biosynthetic hypothesis, the C8/C14 alkene of a pimarane intermediate can be subjected to epoxidation using an agent like meta-chloroperoxybenzoic acid (m-CPBA). Subsequent treatment with an acid, such as para-toluenesulfonic acid (p-TsOH), can trigger an intramolecular cyclization to form the lactone ring, thus generating a novel analogue. nih.gov These targeted modifications are crucial for exploring the structure-activity relationships of the pimarane scaffold. researchgate.net

Biological Activities and Mechanistic Studies of Pimara 7,15 Diene and Its Analogues

Role as Phytoalexin and Allelochemical in Plant Defense

In the plant kingdom, pimara-7,15-diene is a pivotal molecule in the production of defensive compounds. Specifically, the syn-stereoisomer, syn-pimara-7,15-diene (also known as 9β-pimara-7,15-diene), is the committed precursor in the biosynthesis of momilactones in rice (Oryza sativa). mdpi.comdiscoveryjournals.orgnih.gov Momilactones are diterpenoids that function as both phytoalexins and allelochemicals, providing the plant with a dual defense system. mdpi.comdiscoveryjournals.org The biosynthesis of these compounds is tightly regulated, with the gene for syn-pimara-7,15-diene synthase (OsDTS2) being a key control point. mdpi.comnih.gov

As phytoalexins, momilactones derived from syn-pimara-7,15-diene protect the rice plant against pathogenic invaders. Phytoalexins are antimicrobial compounds that are synthesized by plants in response to infection or stress. discoveryjournals.org The production of momilactones, and thus the expression of the OsDTS2 gene, is induced in rice leaves by stressors such as UV irradiation or infection with the blast fungus Magnaporthe oryzae. discoveryjournals.org The resulting accumulation of momilactones helps to inhibit the growth and spread of the pathogen. The antifungal efficacy extends to other pathogens as well; for instance, metabolites derived from the related compound ent-isothis compound have demonstrated notable antifungal activity against Fusarium oxysporum. nih.gov This protective role underscores the importance of the pimarane (B1242903) scaffold in plant defense against microbial threats. The enzyme 9-beta-pimara-7,15-diene oxidase, a cytochrome P450, is involved in the subsequent steps of momilactone biosynthesis. researchgate.net

Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. Momilactones, synthesized from syn-pimara-7,15-diene, are secreted from rice roots into the rhizosphere, where they act as allelochemicals. mdpi.comdiscoveryjournals.org In this capacity, they suppress the growth of neighboring plants, thereby reducing competition for resources. discoveryjournals.org Unlike the inducible expression in leaves for phytoalexin production, the gene for syn-pimara-7,15-diene synthase is constitutively expressed in rice roots, ensuring a constant synthesis of momilactones for allelopathic purposes. mdpi.comnih.gov This allelopathic activity makes the momilactone biosynthetic pathway, originating from this compound, a target of interest for developing natural herbicides or for breeding crops with enhanced competitive abilities.

In vitro Cellular and Biochemical Investigations

While direct studies on this compound are limited, a significant body of research on its pimarane analogues reveals potent biological activities, particularly in the context of cancer. These studies provide insight into the potential mechanisms of action for this class of diterpenes.

Pimarane-type diterpenes isolated from various natural sources, primarily fungi, have demonstrated significant cytotoxic effects against a range of human cancer cell lines. nih.gov Although data for this compound is not available, its analogues show promise. For example, scopararanes C and D, isolated from the fungus Eutypella scoparia, exhibited moderate cytotoxicity against the MCF-7 breast cancer cell line. nih.govmdpi.com Similarly, libertellenone H, another pimarane diterpenoid, showed effective cytotoxicity against multiple tumor cell lines. nih.gov A pimarane derivative from Juniperus servaschanica, 3β-hydroxy-ent-pimara-8(14),15-dien-19-oic acid, was active against both ovarian (MCAS) and breast (MDA-MB-231) cancer cells. discoveryjournals.org These findings highlight the potential of the pimarane skeleton as a scaffold for the development of anticancer agents.

Table 1: Cytotoxicity of Pimarane Diterpene Analogues against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 Value | Source |

|---|---|---|---|

| Scopararane C | MCF-7 (Breast) | 35.9 µM | nih.govmdpi.com |

| Scopararane D | MCF-7 (Breast) | 25.6 µM | nih.govmdpi.com |

| Libertellenone N | K562 (Leukemia) | 7.67 µM | nih.govmdpi.com |

| Libertellenone N | MCF-7 (Breast) | Moderate Activity | nih.govmdpi.com |

| Libertellenone H | Various | 3.31 - 44.1 µM | nih.gov |

| Pimarane derivative (Icacina trichantha) | HepG2 (Liver) | 5.2 - 16.9 µM | researchgate.net |

| Pimarane derivative (Icacina trichantha) | MCF-7 (Breast) | 5.2 - 16.9 µM | researchgate.net |

The cytotoxic effects of pimarane diterpenes are often linked to their ability to induce apoptosis, a form of programmed cell death. Libertellenone H, for instance, triggers apoptosis in human pancreatic cancer cells. mdpi.comnih.gov The underlying mechanism involves the induction of reactive oxygen species (ROS) accumulation, which in turn activates downstream signaling pathways leading to cell death. nih.gov This pro-apoptotic activity is a critical attribute for an anticancer agent. Further studies on other diterpenes have shown that they can interfere with cell cycle progression. For example, the clerodane diterpene PL3 was found to shut down the cell cycle, leading to apoptosis. nih.gov While not a pimarane, this demonstrates a common mechanism for diterpenes. The activation of caspases, which are key executioner enzymes in the apoptotic cascade, is another common feature. Studies on sesquiterpene derivatives have shown that effective compounds activate caspases 3/7 in MCF-7 cells, suggesting the initiation of the apoptotic pathway. mdpi.com

To exert their cellular effects, bioactive compounds must interact with specific molecular targets. Research into the mechanisms of pimarane diterpenes has begun to identify these targets. A key study on libertellenone H revealed that it functions as an inhibitor of the thioredoxin (Trx) system. mdpi.com It was shown to bind directly to critical cysteine and selenocysteine (B57510) residues of thioredoxin 1 (Trx1) and thioredoxin reductase (TrxR), respectively. mdpi.com The thioredoxin system is crucial for maintaining cellular redox balance and is often overactive in cancer cells, making it an attractive target for cancer therapy. By inhibiting this system, libertellenone H disrupts redox homeostasis and promotes ROS-mediated apoptosis. mdpi.com This represents a specific and potent mechanism of enzyme modulation by a pimarane diterpene, providing a clear pathway for its anticancer effects.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| syn-Pimara-7,15-diene (9β-pimara-7,15-diene) |

| ent-Isothis compound |

| Momilactone |

| Scopararane C |

| Scopararane D |

| Libertellenone H |

| Libertellenone N |

| 3β-hydroxy-ent-pimara-8(14),15-dien-19-oic acid |

| PL3 (16-hydroxycleroda-3,13-dien-15,16-olide) |

| Thioredoxin 1 (Trx1) |

| Thioredoxin Reductase (TrxR) |

| Geranylgeranyl diphosphate (B83284) (GGPP) |

In vivo Preclinical Investigations in Animal Models

Evaluation in Animal Carcinoma Models (e.g., Ehrlich Ascites Carcinoma)

While direct in vivo studies on this compound in Ehrlich Ascites Carcinoma (EAC) models are not extensively documented in the available literature, research on closely related analogues provides significant insights into the potential anticancer activities of this class of compounds. The EAC model is a widely utilized tool in cancer research, valued for its rapid proliferation and resemblance to human tumors, making it a suitable model for evaluating novel therapeutic agents. iau.ir

A notable study investigated the in vivo anticancer effects of 18-epoxy-pimara-8(14),15-diene, a pimarane diterpene analogue, using the EAC model in mice. iau.ir The findings from this research demonstrated that this analogue exhibited significant tumor-inhibiting properties. iau.ir Treatment with 18-epoxy-pimara-8(14),15-diene led to a reduction in tumor growth and an increase in the necrotic areas within the tumors, indicating its cytotoxic effects on cancer cells in a living system. iau.ir

The study on 18-epoxy-pimara-8(14),15-diene also explored its synergistic effects when combined with the conventional chemotherapy drug, doxorubicin (B1662922). The combination of the pimarane analogue and doxorubicin resulted in a significant reduction in the IC50 value of doxorubicin, suggesting that the analogue could enhance the efficacy of existing anticancer drugs. iau.ir Molecular docking studies further suggested that the mechanism of action may involve the disruption of the Bax-Bcl2 protein interaction, a key regulator of apoptosis, or programmed cell death. iau.ir

Although this study does not directly assess this compound, the potent in vivo anticancer activity of its epoxy-analogue in the EAC model strongly suggests that the pimarane skeleton is a promising scaffold for the development of new anticancer agents. Further preclinical investigations are warranted to evaluate the efficacy of this compound itself in this and other animal carcinoma models.

Assessment of Antioxidant Activity (e.g., DPPH Radical Scavenging Assay)

The antioxidant potential of this compound and its analogues has been a subject of interest, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a commonly employed method for its evaluation. This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. mdpi.com

Furthermore, a study focusing on the isolation and purification of ent-pimara-8(14),15-diene (B1254163) from an engineered strain of Aspergillus nidulans reported for the first time its antioxidant activity as determined by the DPPH assay. researchgate.net This finding is significant as it directly attributes antioxidant potential to a pimarane-diene skeleton, closely related to this compound. researchgate.net

Additionally, momilactones, which are phytoalexins biosynthetically derived from syn-pimara-7,15-diene, have also been reported to exhibit antiradical activity in DPPH assays. uic.edu This suggests that the pimarane framework may contribute to the antioxidant properties observed in these more complex molecules.

While these findings are promising, the absence of specific IC50 values for this compound highlights a gap in the current research. Quantitative analysis of the DPPH radical scavenging activity of pure this compound is necessary to definitively establish its potency as an antioxidant.

Structure-Activity Relationship (SAR) Investigations

Elucidation of Key Structural Features for Bioactivity

The biological activity of pimarane-type diterpenes, including this compound, is intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies aim to identify the key structural features that are essential for their observed bioactivities, such as cytotoxicity against cancer cells.

Preliminary SAR studies on a series of (9β-H)-pimarane derivatives have shed some light on the functional groups that may contribute to their cytotoxic effects. uic.edu This research suggests that the presence of certain oxygen-containing functional groups, such as epoxy, hydroxyl, and lactone moieties, at specific positions on the pimarane skeleton could be important for their anticancer activity. uic.edu For example, the potent in vivo anticancer activity of 18-epoxy-pimara-8(14),15-diene in the Ehrlich Ascites Carcinoma model underscores the potential significance of an epoxy group in enhancing cytotoxicity. iau.ir

Conversely, the same preliminary SAR study indicated that the aromatization of ring C of the pimarane skeleton might lead to a decrease in cytotoxic activity. uic.edu This suggests that the specific three-dimensional conformation and electronic properties of the non-aromatic pimarane core are crucial for its interaction with biological targets.

Impact of Stereochemistry and Functional Group Modifications on Biological Effects

The stereochemistry of the pimarane skeleton is a critical determinant of its biological activity. Pimarane diterpenes can exist as different stereoisomers, such as pimarane, isopimarane, and their ent-forms, which differ in the spatial arrangement of substituents at their chiral centers. nih.gov These subtle differences in three-dimensional structure can significantly impact how these molecules interact with their biological targets, leading to variations in their pharmacological effects.

The stereocontrolled synthesis of pimarane derivatives has been a focus of chemical research, not only to confirm the structure of natural products but also to provide access to analogues for biological testing. The ability to selectively synthesize specific stereoisomers is crucial for elucidating the impact of stereochemistry on bioactivity. For instance, the synthesis of (±)-3β-hydroxy-9β-pimara-7,15-diene, a putative biosynthetic intermediate of momilactones, highlights the importance of controlling the stereochemistry at key positions. uic.edu

Functional group modifications can also dramatically alter the biological effects of this compound and its analogues. The introduction, removal, or modification of functional groups can affect various properties of the molecule, including its polarity, lipophilicity, and ability to form hydrogen bonds, all of which influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with target proteins.

Analytical Methodologies for Quantification and Profiling of Pimara 7,15 Diene

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating pimara-7,15-diene from other closely related compounds. The non-polar nature of this hydrocarbon dictates the selection of specific stationary and mobile phases to achieve effective separation.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation and purification of pimarane-type diterpenes. For compounds like this compound, which are highly lipophilic, reversed-phase HPLC is typically employed. A common setup involves a C18 stationary phase, which retains non-polar analytes. The mobile phase is usually a strong organic solvent.

In a study on the related isomer, ent-pimara-8(14),15-diene (B1254163), researchers developed an efficient purification method using both analytical and preparative C18 columns. nih.govresearchgate.net An isocratic elution with 100% acetonitrile (B52724) as the mobile phase successfully separated the diterpene. researchgate.net The retention time for the analyte was approximately 25 to 28 minutes on the analytical scale and 30 to 35 minutes on the preparative scale, demonstrating the method's effectiveness. researchgate.net A significant challenge in the HPLC analysis of this compound is its lack of a strong ultraviolet (UV) chromophore, which makes detection by standard UV-Vis or photodiode array (PDA) detectors less sensitive. researchgate.net This often necessitates the use of more universal detectors like mass spectrometry (LC-MS) or evaporative light scattering detectors (ELSD) for sensitive quantification.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems operate at higher pressures, leading to dramatically improved resolution, faster analysis times, and increased sensitivity. While specific UPLC applications for this compound are not extensively documented in the literature, the principles applied to other diterpenes are directly relevant. researchgate.net The enhanced efficiency of UPLC makes it an ideal platform for high-throughput screening and detailed metabolic studies of pimarane-type compounds. researchgate.net

Table 1: Example HPLC Parameters for Pimarane (B1242903) Diterpene Analysis

| Parameter | Specification | Source |

|---|---|---|

| Column | C18 (Analytical and Preparative) | nih.govresearchgate.net |

| Mobile Phase | 100% Acetonitrile (Isocratic) | researchgate.net |

| Retention Time (Analytical) | 25 - 28 minutes | researchgate.net |

| Retention Time (Preparative) | 30 - 35 minutes | researchgate.net |

| Detection | Low UV absorbance; requires alternative detectors like MS or ELSD | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. ufrgs.br It is particularly well-suited for metabolite profiling, where the goal is to identify and quantify a wide range of compounds within a biological sample. The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer makes it an indispensable tool.

A specific application of GC-MS was used to identify syn-pimara-7,15-diene (also known as 9β-pimara-7,15-diene) produced by the rice terpene synthase OsDTS2. nih.gov In this analysis, the compound was identified by its specific retention time of 12.74 minutes. nih.gov The identity was unequivocally confirmed by comparing its mass spectrum with that of an authentic standard, with both showing a characteristic molecular ion peak (m/z) of 272. nih.gov GC-MS methods for terpenoid analysis are often developed for high-throughput screening, with some methods achieving separation in under 30 minutes. nih.gov

Table 2: GC-MS Parameters for syn-Pimara-7,15-diene Analysis

| Parameter | Finding | Source |

|---|---|---|

| Analyte | syn-Pimara-7,15-diene | nih.gov |

| Retention Time (RT) | 12.74 minutes | nih.gov |

| Mass Spectrum (m/z) | 272 (Molecular Ion) | nih.gov |

| Confirmation | Comparison with authentic standard | nih.gov |

High-Performance Thin Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective method for the simultaneous analysis of multiple samples, making it suitable for the quality control of herbal extracts and for screening purposes. While this compound itself lacks a chromophore for easy detection, HPTLC methods for other diterpenoids demonstrate a viable approach. nih.gov

A validated HPTLC method for quantifying labdane (B1241275) and halimane diterpenoids involved separation on silica (B1680970) gel 60F254 plates with a mobile phase of chloroform (B151607) and acetone (B3395972) (98:2, v/v). nih.gov Due to the poor UV absorbance of these compounds, post-chromatographic derivatization is necessary for visualization and quantification. Spraying the plate with a vanillin/sulfuric acid reagent, followed by heating, produces colored spots that can be measured. nih.gov This technique allows for the analysis of diterpenoid markers in complex mixtures. nih.gov

Spectroscopic Detection and Densitometric Analysis

The detection of this compound is intrinsically linked to the chromatographic method used. For GC-MS analysis, detection is achieved via mass spectrometry, which provides both quantitative data and structural information based on the mass-to-charge ratio and fragmentation patterns. nih.gov

For HPTLC, detection relies on densitometric analysis following chemical derivatization. After the chromatographic separation, the plate is treated with a chemical reagent that reacts with the diterpenoids to produce colored or fluorescent spots. The intensity of these spots is then measured using a densitometer, which scans the plate with light at a specific wavelength. In the case of the diterpenoid analysis using a vanillin/sulfuric acid reagent, quantification was performed in reflection/absorption mode at 610 nm. nih.gov This method allows for accurate quantification of the separated compounds directly on the plate.

Validation of Analytical Methods for Academic Research (e.g., LOD, LOQ, Precision, Robustness)

For any analytical method to be considered reliable for academic research, it must undergo a thorough validation process according to established guidelines, such as those from the International Council for Harmonisation (ICH). phcogres.com This ensures the method is suitable for its intended purpose. Key validation parameters include:

Limit of Detection (LOD) : The lowest concentration of an analyte that can be reliably detected, though not necessarily quantified. It is often determined as the concentration that yields a signal-to-noise ratio of 3:1. scispace.com

Limit of Quantitation (LOQ) : The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. The signal-to-noise ratio for LOQ is typically 10:1. scispace.com

Precision : The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (e.g., repeatability and intermediate precision). For many applications, an RSD of less than 2% is considered acceptable. nih.gov

Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix. Recoveries are typically expected to be within a range of 80-120%. nih.gov

Robustness : The capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Representative Validation Parameters from Diterpene/Terpenoid Analytical Methods

| Parameter | HPLC Method for Cafestol (B1668206) phcogres.com | GC-MS Method for Terpenes nih.gov | HPTLC Method for Diterpenoids nih.gov |

|---|---|---|---|

| Linearity (r²) | > 0.999 | > 0.99 | > 0.998 |

| LOD | 6.81 ppm | 0.25 µg/mL | Not specified |

| LOQ | 22.72 ppm | 0.75 µg/mL | Not specified |

| Precision (%RSD) | < 1% | 0.32 - 8.47% | Not specified |

| Accuracy (% Recovery) | 95.3 - 98.5% | 95.0 - 105.7% | Not specified |

Ecological and Agricultural Significance of Pimara 7,15 Diene

Role in Plant-Environment Interactions and Chemical Ecology

Pimara-7,15-diene is a significant diterpenoid hydrocarbon that plays a crucial role in the chemical ecology of certain plants, particularly in rice (Oryza sativa). Its primary importance lies in its function as a committed precursor in the biosynthesis of momilactones, a group of diterpenoids that act as both phytoalexins and allelochemicals. Phytoalexins are antimicrobial compounds that are synthesized by plants and accumulate rapidly at sites of pathogen infection, while allelochemicals are secondary metabolites that influence the growth and development of neighboring organisms.

The biosynthesis of this compound is a critical regulatory point in the production of these defensive compounds. In rice, the conversion of syn-copalyl diphosphate (B83284) (syn-CPP) to 9β-pimara-7,15-diene is catalyzed by the enzyme syn-pimara-7,15-diene synthase (OsDTS2). The expression of the gene encoding this enzyme is upregulated in response to various environmental stressors, indicating the compound's role in plant defense. For instance, exposure to UV irradiation and the plant defense signaling molecule methyl jasmonate have been shown to increase the levels of OsDTS2 mRNA in rice leaves. This leads to an accumulation of momilactones, which help protect the plant against pathogens.

Interestingly, the production of this compound and its derivatives is compartmentalized within the plant, reflecting its diverse ecological roles. In rice leaves, the biosynthesis is induced by external threats, highlighting its function in inducible defense mechanisms. Conversely, in the roots, the genes for momilactone biosynthesis, including the one for syn-pimara-7,15-diene synthase, are constitutively expressed. This continuous production in the roots allows for the constant release of momilactones into the soil, where they act as allelochemicals, inhibiting the growth of competing plants and soil-borne pathogens. This dual function underscores the sophisticated chemical defense strategy of rice, which is initiated by the synthesis of this compound.

The biosynthetic pathway leading to this compound is a testament to the evolutionary adaptation of plants. The genes responsible for the sequential cyclization steps in momilactone biosynthesis, including the formation of this compound, are physically clustered on the same chromosome in rice. This genetic linkage ensures the coordinated expression and co-segregation of the genes involved in this important metabolic pathway, thereby providing a robust mechanism for producing these vital defensive compounds.

Potential Academic Applications in Crop Protection and Improvement Strategies

The pivotal role of this compound in the biosynthesis of allelochemicals with anti-weed and antibacterial properties presents significant academic and practical applications for crop protection and improvement. Understanding and manipulating the biosynthetic pathway of this compound and its derivatives, the momilactones, offers promising avenues for developing more resilient and productive crop varieties.

One of the most direct applications lies in the development of crops with enhanced resistance to pathogens and weeds. Since this compound is the committed precursor to momilactones, which exhibit potent antimicrobial and allelopathic activities, increasing its production could bolster a plant's natural defenses. Researchers are exploring the possibility of genetically engineering crop plants to enhance the expression of key enzymes in this pathway, such as syn-pimara-7,15-diene synthase. Overexpressing such genes could lead to higher constitutive or inducible levels of momilactones, thereby improving the plant's ability to withstand biotic stresses.

Furthermore, the knowledge of the genetic basis of this compound production can be utilized in molecular breeding programs. The genes involved in its biosynthesis can serve as valuable genetic markers for selecting and breeding crop varieties with superior defense capabilities. By identifying quantitative trait loci (QTLs) associated with high levels of momilactone production, breeders can more efficiently develop cultivars with enhanced resistance to specific pathogens or improved allelopathic potential for weed suppression.

The study of the regulatory mechanisms controlling this compound synthesis also offers opportunities for innovative crop protection strategies. As the expression of syn-pimara-7,15-diene synthase is triggered by defense elicitors like methyl jasmonate, it is conceivable that exogenous application of such compounds could be used to prime the plant's defense systems in the field. This approach could provide a more sustainable alternative to synthetic pesticides by harnessing the plant's own defense chemistry.

The allelopathic properties of the downstream products of this compound also have potential applications in integrated weed management systems. The development of crop varieties that exude higher levels of these natural herbicides from their roots could help to suppress weed growth, reducing the reliance on chemical herbicides and promoting more sustainable agricultural practices.

Future Research Directions and Unexplored Avenues in Pimara 7,15 Diene Chemistry and Biology

Elucidation of Novel Biosynthetic Enzymes and Regulatory Mechanisms

The biosynthesis of syn-pimara-7,15-diene is a multi-step enzymatic process. In rice (Oryza sativa), the pathway begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). nih.gov A class II diterpene cyclase, syn-copalyl diphosphate synthase (CPS4), first catalyzes the cyclization of GGPP to form syn-copalyl diphosphate (syn-CPP). researchgate.net Subsequently, a class I diterpene synthase, syn-pimara-7,15-diene synthase (OsDTS2, also known as KSL4), converts syn-CPP into the final pimara-7,15-diene hydrocarbon skeleton. nih.govresearchgate.net Further oxidation by enzymes like 9-beta-pimara-7,15-diene oxidase (CYP99A3), a cytochrome P450, elaborates the core structure into more complex molecules like the momilactones. nih.gov

Future research should focus on identifying novel enzymes from a broader range of organisms, including fungi and other plant species, which may produce different pimarane (B1242903) isomers or derivatives. For example, a bifunctional ent-pimara-8(14),15-diene (B1254163) synthase has been identified in the fungus Aspergillus nidulans, suggesting that alternative enzymatic machinery exists in nature. nih.gov The discovery of new synthases and modifying enzymes (e.g., hydroxylases, acetyltransferases) will be crucial for expanding the chemical diversity of accessible pimarane-type compounds. nih.govrsc.org

Understanding the regulatory control of this pathway is also a key frontier. In rice, the expression of OsDTS2 is upregulated by stimuli that induce phytoalexin production, indicating transcriptional-level control. oup.comnih.gov Notably, the genes for CPS4 and OsDTS2 are physically linked on the same chromosome, forming a functional gene cluster that ensures their co-segregation and likely co-regulation. nih.govnih.gov Future work should aim to identify the specific transcription factors and signaling pathways that govern the expression of this gene cluster in response to environmental or pathogenic triggers.

Table 1: Key Biosynthetic Enzymes in the this compound Pathway

| Enzyme Name | Abbreviation | Enzyme Class | Substrate | Product | Organism |

|---|---|---|---|---|---|

| syn-Copalyl Diphosphate Synthase 4 | CPS4 | Class II Diterpene Cyclase | Geranylgeranyl Diphosphate (GGPP) | syn-Copalyl Diphosphate (syn-CPP) | Oryza sativa |

| syn-Pimara-7,15-diene Synthase | OsDTS2 / KSL4 | Class I Diterpene Synthase | syn-Copalyl Diphosphate (syn-CPP) | syn-Pimara-7,15-diene | Oryza sativa |

Discovery of Undiscovered Biological Activities and Molecular Targets

The known biological role of this compound is primarily as a precursor to phytoalexins and allelochemicals like momilactones, which are involved in plant defense. oup.comnih.gov However, the biological activities of this compound itself and its many potential derivatives are largely unexplored. Pimarane diterpenes isolated from fungi have demonstrated a wide array of promising bioactivities, including cytotoxic, anti-inflammatory, and antibacterial effects. nih.gov This suggests that a systematic investigation into the pharmacological potential of this compound and its analogues is warranted.

A crucial area for future research is the identification of specific molecular targets. High-throughput screening of this compound and a library of its synthetic derivatives against various cell lines and protein targets could uncover novel therapeutic leads. For instance, studies on other complex pimarane diterpenes have revealed mechanisms such as the inhibition of the thioredoxin (Trx) system and subsequent activation of apoptosis-regulating kinase pathways. nih.gov Investigating whether this compound derivatives can modulate similar or different cellular pathways, such as transcription factor activity or enzyme function, could reveal new mechanisms of action. researchgate.net The structural diversity that can be generated from the pimarane skeleton provides a strong foundation for discovering compounds with novel and potent biological effects. nih.gov

Development of Advanced Synthetic Strategies for Complex Analogues

The chemical synthesis of complex natural products and their analogues is a continuing challenge that drives innovation in organic chemistry. nih.gov While the biosynthetic pathway provides a blueprint, developing advanced synthetic and semi-synthetic strategies is essential for producing novel this compound analogues that are not found in nature. Such strategies can provide access to larger quantities of material for biological testing and allow for precise structural modifications to probe structure-activity relationships.

Future synthetic efforts could focus on several key areas:

Total Synthesis: Developing new, more efficient total syntheses of the this compound core will facilitate access to the basic scaffold.

Late-Stage Functionalization: Creating methods to selectively modify the this compound skeleton at various positions is a high priority. This would enable the rapid generation of a library of analogues with diverse functional groups.

Chemo-enzymatic Synthesis: A powerful approach involves combining chemical synthesis with biocatalysis. nih.gov For example, synthetically produced precursors could be fed to engineered microbes expressing specific pimaradiene-modifying enzymes (e.g., P450s, hydroxylases) to generate complex, stereochemically defined analogues that would be difficult to produce through purely chemical means. rsc.org This integration of chemistry and biology offers a sustainable and efficient route to novel compounds. nih.gov

Integration of Systems Biology Approaches to this compound Metabolism

Systems biology provides a holistic framework for understanding complex biological processes by integrating multiple layers of information, from genomics to metabolomics. Applying these approaches to this compound metabolism can provide deep insights into how its production is regulated and connected to other cellular networks. The discovery of the functional clustering of the OsDTS2 and CPS4 genes in rice is a prime example of a systems-level insight, suggesting an evolutionary pressure to maintain the pathway as a single, co-regulated unit. nih.govnih.gov

Future research should expand on this by:

Metabolic Modeling: Constructing computational models, such as flux balance analysis, of the diterpenoid biosynthetic network in producer organisms. This can help predict metabolic bottlenecks and identify key genes to target for engineering enhanced production.

Transcriptomic and Proteomic Analyses: Performing global analyses of gene and protein expression under conditions that stimulate this compound production. This can uncover novel regulatory factors, such as transcription factors or signaling proteins, that control the pathway. nih.gov

Genome-Wide Association Studies (GWAS): In plant species with natural variation in pimarane-derived metabolites, GWAS can be used to identify novel genes associated with their production, as has been successfully applied in studying seed oil content. nih.gov

Biotechnological Production and Strain Engineering for this compound and Derivatives

The elucidation of the core biosynthetic genes for this compound production paves the way for its biotechnological synthesis in engineered microbial hosts. oup.comnih.govnih.gov Using well-established chassis organisms like Escherichia coli or Saccharomyces cerevisiae offers a scalable and sustainable platform for producing this compound and its valuable derivatives, moving beyond reliance on extraction from natural sources.

Key goals for strain engineering include:

Heterologous Pathway Reconstruction: Co-expressing the identified synthases (e.g., CPS4 and OsDTS2) in a microbial host to establish the core pathway for this compound production. researchgate.net

Precursor Supply Enhancement: Engineering the host's central metabolism to increase the intracellular pool of the GGPP precursor, which is often a limiting factor in terpene production.

Pathway Optimization: Fine-tuning the expression levels of the biosynthetic enzymes to balance metabolic flux and avoid the accumulation of toxic intermediates.

Production of Derivatives: Introducing downstream modifying enzymes, such as the CYP99A3 oxidase and other novel P450s or transferases, into the this compound-producing strain. nih.gov This would enable the one-pot synthesis of more complex and potentially more active derivatives, such as momilactones or novel pimarane structures.

Table 2: Future Research Avenues and Potential Approaches

| Research Area | Key Objective | Potential Approach(es) |

|---|---|---|

| Novel Enzyme Discovery | Identify new pimaradiene synthases and modifying enzymes. | Genome mining of diverse plants and fungi; functional characterization in heterologous hosts. |

| Pharmacological Screening | Uncover new bioactivities for pimaradiene analogues. | High-throughput screening against cell lines and protein targets; mechanism of action studies. |

| Advanced Synthesis | Create novel, non-natural pimaradiene derivatives. | Development of new total synthesis routes; late-stage C-H functionalization; chemo-enzymatic synthesis. |

| Systems Biology | Map the regulatory network of pimaradiene metabolism. | Metabolic modeling (flux balance analysis); transcriptomics; proteomics; GWAS. |

| Biotechnological Production | Develop microbial cell factories for pimaradienes. | Heterologous expression in E. coli or yeast; metabolic engineering to boost precursor supply; co-expression of modifying enzymes. |

常见问题

Q. What is the molecular structure of pimara-7,15-diene, and how is it experimentally confirmed?

this compound (C₂₀H₃₂) is a diterpene with a tricyclic skeleton featuring a Δ⁷,¹⁵ double bond and four stereocenters. Its structure is confirmed via spectroscopic methods:

Q. What role does this compound play in plant biosynthetic pathways?

this compound is a key intermediate in the biosynthesis of momilactones, rice phytoalexins involved in pathogen defense. The enzyme syn-copalyl diphosphate synthase (OsCPSsyn) generates the precursor syn-copalyl diphosphate, which is cyclized by 9β-pimara-7,15-diene synthase (OsDTS2) to form this compound .

Q. What experimental methods are used to detect this compound in plant tissues?

- Elicitor-treated rice cell cultures are analyzed via full-scan GC-MS to detect this compound and its hydroxylated derivatives .

- Isotopic labeling (e.g., ¹³C-mevalonate) traces metabolic flux in diterpenoid pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies in proposed biosynthetic pathways for this compound-derived metabolites?

Contradictions (e.g., competing hydroxylation or oxidation steps) are addressed through:

- Heterologous expression of candidate enzymes (e.g., CYP99A3, a cytochrome P450 oxidase) in model systems (e.g., E. coli or yeast) to validate activity .

- Knockout mutants of rice genes (e.g., OsDTS2) to assess metabolic blockages .

- Comparative metabolomics of wild-type vs. mutant plants to identify pathway intermediates .

Q. What synthetic strategies are effective for constructing the tricyclic skeleton of this compound?

Key methodologies include:

- Aldol-Tishchenko reaction for diastereoselective synthesis of tetracyclic intermediates, enabling access to (±)-3β-hydroxy-9β-pimara-7,15-diene .

- Diels-Alder annulation and tosylhydrazone reduction to establish the trans-syn ring system, as demonstrated in model compound syntheses .

- Chiral pool synthesis using terpene precursors (e.g., pimaradienoates) to control stereochemistry .

Q. How do substrate stereoselectivity and enzyme structure influence this compound biosynthesis?

- Docking studies compare the active sites of related enzymes (e.g., OsDTS2 vs. ent-cassa-12,15-diene synthase) to identify residues governing substrate specificity .

- Site-directed mutagenesis validates catalytic residues (e.g., acidic motifs in class I terpene synthases) .

Q. What computational tools are used to predict the physicochemical properties of this compound?

- Molecular dynamics simulations assess hydrophobicity (XLogP = 6.8) and membrane permeability, relevant to its role in plant-microbe interactions .

- Density functional theory (DFT) calculates thermodynamic stability of stereoisomers .

Methodological Frameworks for Research Design

Q. How can the FINER/PICOT criteria guide research questions on this compound?

- FINER : Ensure questions are Feasible (e.g., enzyme purification protocols), Novel (e.g., unexplored regulatory mechanisms), and Ethical (e.g., plant genetic modification guidelines) .

- PICOT : Define Population (e.g., Oryza sativa cultivars), Intervention (e.g., elicitor treatment), and Outcome (e.g., momilactone accumulation) .

Q. What strategies mitigate bias in data collection for this compound studies?

- Blinded analysis : Separate sample preparation and data interpretation roles to reduce confirmation bias .

- Triangulation : Cross-validate results using multiple techniques (e.g., GC-MS, NMR, enzyme assays) .

Data Management and Reproducibility

Q. How should researchers archive data on this compound for reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。